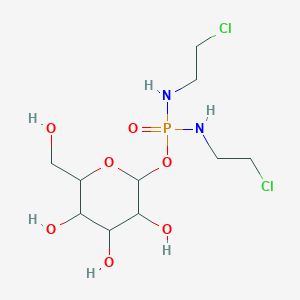
2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol involves multiple steps, starting with the preparation of the β-D-glucopyranose derivative. The key steps include:
Formation of the glycosidic bond: This involves the reaction of β-D-glucopyranose with phosphoryl chloride to form the phosphoryloxy derivative.
Introduction of the chloroethylamino groups: This step involves the reaction of the phosphoryloxy derivative with 2-chloroethylamine under controlled conditions to introduce the bis(2-chloroethylamino) groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: This method is used to control the reaction conditions precisely, ensuring consistent product quality.
Purification: The final product is purified using techniques such as crystallization and chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes several types of chemical reactions, including:
Alkylation: The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, leading to cross-linking and DNA damage.
Common Reagents and Conditions
Alkylation: Common reagents include nucleophiles such as DNA bases, and the reaction typically occurs under physiological conditions.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the chloroethyl groups.
Major Products
The major products formed from these reactions include DNA adducts and hydroxyl derivatives, which contribute to the compound’s cytotoxic effects .
Aplicaciones Científicas De Investigación
2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a model compound to study alkylation reactions and DNA interactions.
Biology: The compound is used in research to understand the mechanisms of DNA damage and repair.
Medicine: Glufosfamide is being investigated for its potential use in cancer therapy, particularly for its ability to target tumor cells selectively.
Mecanismo De Acción
The mechanism of action of 2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol involves the following steps:
Cellular Uptake: The compound is taken up by cells via glucose transporters due to its glycosidic bond with β-D-glucose.
DNA Alkylation: Once inside the cell, the compound alkylates DNA, forming covalent bonds with nucleophilic sites, leading to cross-linking and DNA damage.
Cytotoxic Effects: The DNA damage triggers cell cycle arrest and apoptosis, leading to the death of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another alkylating agent used in cancer therapy, but without the glycosidic bond, leading to different selectivity and toxicity profiles.
Ifosfamide: Similar to cyclophosphamide, but with a different metabolic pathway and toxicity profile.
Uniqueness
2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its glycosidic bond with β-D-glucose, which enhances its selectivity for tumor cells and reduces systemic toxicity compared to other alkylating agents .
Propiedades
IUPAC Name |
2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUJBVBCOISSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869820 |
Source


|
| Record name | 1-O-{Bis[(2-chloroethyl)amino]phosphoryl}hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
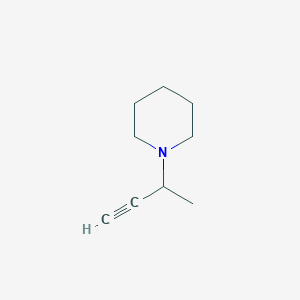
![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)

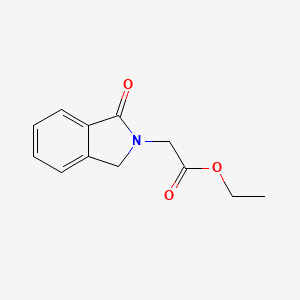
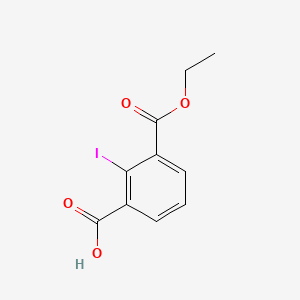

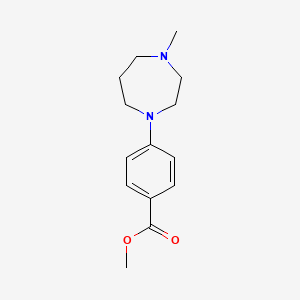
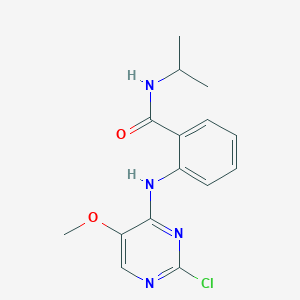
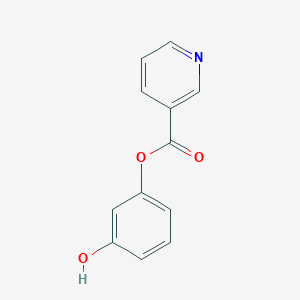
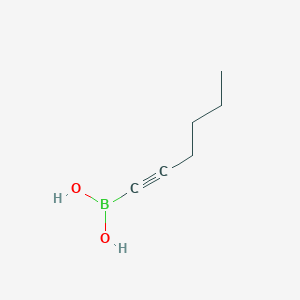
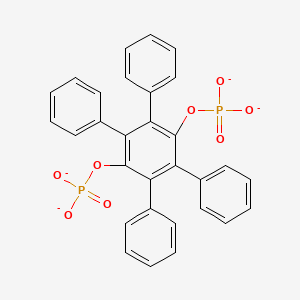
![1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole](/img/structure/B14128556.png)
![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
